

The Fundamental Chemistry of Acetic Acid in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **E260**

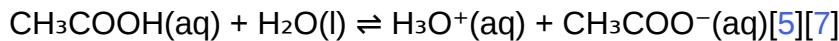
Cat. No.: **B607438**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetic acid (CH_3COOH), a simple carboxylic acid, is a fundamental molecule in chemistry and biology. In aqueous solutions, its behavior is governed by well-defined principles of acid-base chemistry, making it a model system for understanding weak acid dissociation and buffer capacity. This technical guide provides an in-depth exploration of the core chemistry of acetic acid in water, including its dissociation equilibrium, thermodynamic properties, and its emerging role in cellular signaling pathways relevant to drug development.


Physicochemical Properties of Acetic Acid

Acetic acid is a colorless liquid with a characteristic pungent odor. It is completely miscible with water, a property stemming from its ability to form hydrogen bonds with water molecules.^{[1][2]} Pure, water-free acetic acid is known as glacial acetic acid because it forms ice-like crystals at temperatures below 16.6°C (61.9°F).^{[1][2]}

Acid Dissociation in Aqueous Solution

In an aqueous environment, acetic acid behaves as a weak acid, partially dissociating to yield a proton (H^+) and an acetate ion (CH_3COO^-).^{[3][4]} The proton is solvated by water to form the hydronium ion (H_3O^+). This reversible reaction establishes an equilibrium that is central to the acidic properties of the solution.^{[5][6]}

The dissociation can be represented by the following equilibrium:

The equilibrium constant for this dissociation is known as the acid dissociation constant (K_a).

For acetic acid at 25°C, the K_a is approximately 1.8×10^{-5} .[8][9]

A more convenient way to express acid strength is through the pK_a value, which is the negative logarithm of the K_a .

$$pK_a = -\log(K_a)$$

For acetic acid, the pK_a is approximately 4.76 at 25°C.[8][10] This value indicates that in a solution at this pH, the concentrations of undissociated acetic acid and the acetate ion are equal.

The Henderson-Hasselbalch Equation

The relationship between pH, pK_a , and the concentrations of the acid and its conjugate base is described by the Henderson-Hasselbalch equation:

$$pH = pK_a + \log \left(\frac{[\text{CH}_3\text{COO}^-]}{[\text{CH}_3\text{COOH}]} \right)$$

[11][12]

This equation is fundamental for calculating the pH of buffer solutions and understanding how the ratio of the weak acid to its conjugate base determines the pH of the solution.[11]

Quantitative Data Summary

The following tables summarize key quantitative data for acetic acid in aqueous solutions.

Table 1: Physicochemical and Dissociation Constants of Acetic Acid at 25°C

Parameter	Value	Reference
Molar Mass	60.052 g/mol	[2]
Density (liquid)	1.049 g/cm ³	[10]
Melting Point	16.6 °C	[2]
Boiling Point	118.1 °C	[13]
pKa	4.76	[8][10]
K _a	1.8×10^{-5}	[8][9]

Table 2: Temperature Dependence of the pKa of Acetic Acid in Water

Temperature (°C)	pKa	Reference
0	4.78	[14]
10	4.76	[14]
20	4.75	[14]
25	4.76	[8][10]
30	4.75	[14]
40	4.76	[14]
50	4.77	[14]

Table 3: Thermodynamic Data for the Dissociation of Acetic Acid in Water at 298.15 K (25°C)

Parameter	Value	Reference
ΔG° (Gibbs Free Energy)	27.18 kJ/mol	[15]
ΔH° (Enthalpy)	-0.4 kJ/mol	[16]
ΔS° (Entropy)	-92.5 J/(mol·K)	[16]

Experimental Protocols

Determination of the pKa of Acetic Acid by Potentiometric Titration

This experiment determines the pKa of acetic acid by titrating a solution of acetic acid with a strong base (e.g., NaOH) and monitoring the pH.

Materials:

- 0.1 M Acetic Acid solution
- 0.1 M Sodium Hydroxide (NaOH) solution, standardized
- pH meter with a glass electrode
- Burette (50 mL)
- Beaker (250 mL)
- Magnetic stirrer and stir bar
- Distilled water
- Buffer solutions (pH 4.00 and 7.00) for pH meter calibration

Procedure:

- Calibrate the pH meter using the standard buffer solutions.
- Pipette 25.0 mL of the 0.1 M acetic acid solution into the 250 mL beaker.
- Add approximately 50 mL of distilled water to ensure the pH electrode is properly immersed.
- Place the magnetic stir bar in the beaker and place it on the magnetic stirrer.
- Immerse the calibrated pH electrode in the acetic acid solution.
- Record the initial pH of the solution.

- Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.
- Begin the titration by adding the NaOH solution in small increments (e.g., 1.0 mL).
- After each addition, allow the solution to stir and the pH reading to stabilize, then record the pH and the total volume of NaOH added.
- As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size of NaOH added (e.g., 0.1 mL).
- Continue adding NaOH until the pH has stabilized at a high value (e.g., pH 11-12).
- Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
- Determine the equivalence point, which is the point of steepest inflection on the titration curve. The volume of NaOH at this point is V_{eq} .
- The half-equivalence point occurs at $V_{eq} / 2$.
- The pH of the solution at the half-equivalence point is equal to the pKa of acetic acid.[\[17\]](#)[\[18\]](#)

Preparation of a 0.1 M Acetate Buffer (pH 4.5)

This protocol describes the preparation of a 0.1 M acetate buffer with a target pH of 4.5.

Materials:

- Acetic acid (glacial)
- Sodium acetate (anhydrous, CH_3COONa)
- Distilled water
- pH meter
- Volumetric flask (1 L)
- Beakers

- Graduated cylinders
- Magnetic stirrer and stir bar

Procedure:

- Calculate the required amounts of acetic acid and sodium acetate.
 - Use the Henderson-Hasselbalch equation: $\text{pH} = \text{pK}_a + \log ([\text{Acetate}] / [\text{Acid}])$
 - $4.5 = 4.76 + \log ([\text{Acetate}] / [\text{Acid}])$
 - $-0.26 = \log ([\text{Acetate}] / [\text{Acid}])$
 - $10^{-0.26} = [\text{Acetate}] / [\text{Acid}] = 0.55$
 - Let $[\text{Acid}] + [\text{Acetate}] = 0.1 \text{ M}$
 - Solving these two equations gives: $[\text{Acid}] \approx 0.0645 \text{ M}$ and $[\text{Acetate}] \approx 0.0355 \text{ M}$.
 - For 1 L of buffer:
 - Moles of Acetic Acid = 0.0645 mol
 - Moles of Sodium Acetate = 0.0355 mol
 - Mass of Acetic Acid = $0.0645 \text{ mol} * 60.05 \text{ g/mol} \approx 3.87 \text{ g}$ (or calculate volume from density)
 - Mass of Sodium Acetate = $0.0355 \text{ mol} * 82.03 \text{ g/mol} \approx 2.91 \text{ g}$
- Prepare the buffer solution.
 - Weigh out approximately 2.91 g of anhydrous sodium acetate and dissolve it in about 800 mL of distilled water in a beaker with stirring.
 - Carefully add approximately 3.87 g of glacial acetic acid to the solution.
 - Transfer the solution to a 1 L volumetric flask.

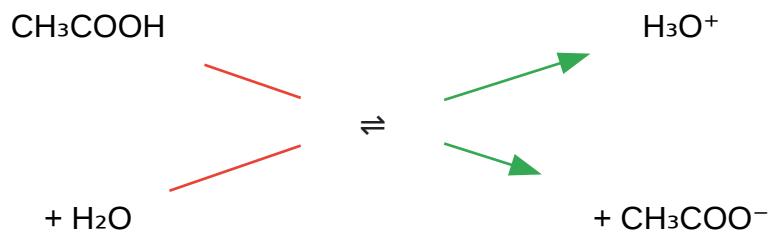
- Use a calibrated pH meter to monitor the pH of the solution.
- Adjust the pH to 4.5 by adding small amounts of concentrated acetic acid (to lower pH) or a concentrated sodium hydroxide solution (to raise pH) dropwise.
- Once the desired pH is reached, add distilled water to bring the final volume to the 1 L mark on the volumetric flask.
- Mix the solution thoroughly.[\[3\]](#)[\[6\]](#)

Signaling Pathways and Biological Relevance

Acetate, the conjugate base of acetic acid, is not merely a metabolic intermediate but also an important signaling molecule, particularly in the context of cancer metabolism and immunology.

Acetate Metabolism in Cancer

In cancer cells, acetate serves as an alternative carbon source for the synthesis of acetyl-CoA, a crucial molecule for lipid synthesis and histone acetylation, both of which are important for tumor growth.[\[8\]](#)[\[10\]](#) The enzyme acetyl-CoA synthetase 2 (ACSS2) plays a key role in converting acetate to acetyl-CoA in the cytoplasm and nucleus.[\[19\]](#)[\[20\]](#) Under metabolic stress conditions such as hypoxia, cancer cells can increase their uptake and utilization of acetate to maintain their growth and survival.[\[7\]](#)[\[10\]](#)


GPR43 Signaling Pathway

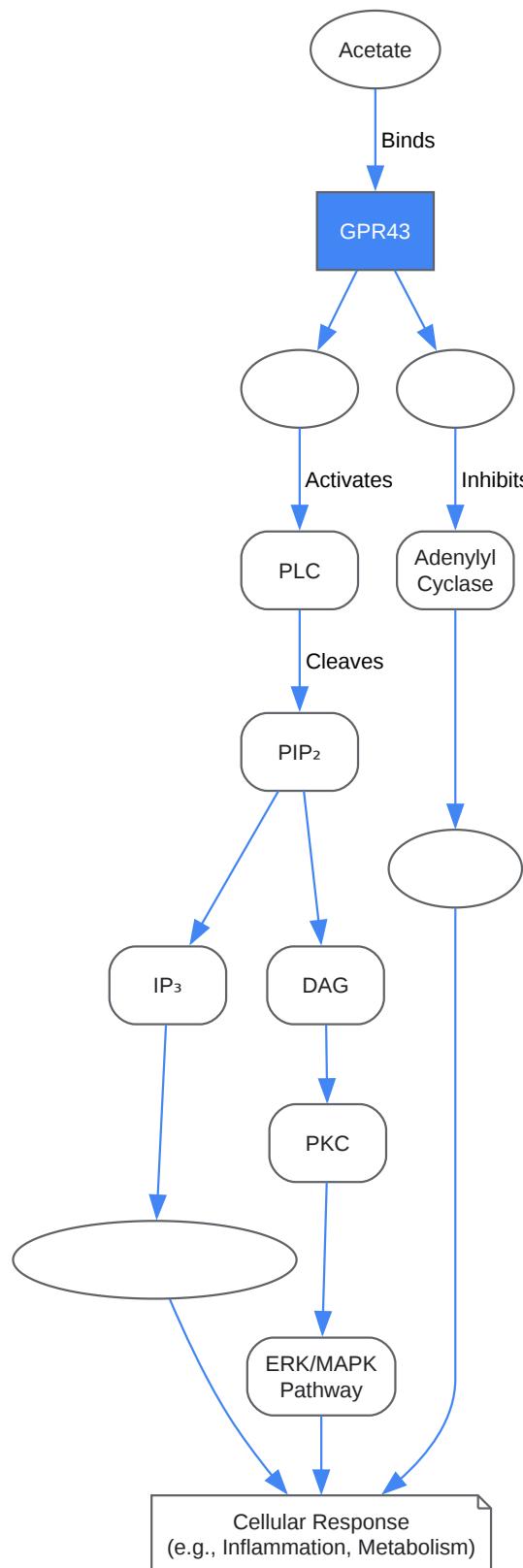
Acetate can also act as a ligand for G-protein coupled receptors (GPCRs), particularly GPR43 (also known as FFAR2).[\[11\]](#)[\[21\]](#) The activation of GPR43 by acetate can trigger various downstream signaling cascades that influence cellular processes like inflammation and metabolism.

The GPR43 signaling pathway can be initiated by the binding of acetate, leading to the activation of G proteins (Gq/11 and Gi/o). This can result in downstream effects such as the modulation of intracellular calcium levels and the activation of the ERK/MAPK pathway.[\[4\]](#)[\[22\]](#) This signaling has been implicated in the regulation of immune responses and metabolic homeostasis.[\[4\]](#)[\[21\]](#)

Visualizations

Acetic Acid Dissociation in Water

[Click to download full resolution via product page](#)


Caption: Dissociation equilibrium of acetic acid in water.

Experimental Workflow for pKa Determination

[Click to download full resolution via product page](#)

Caption: Workflow for the experimental determination of pKa.

Acetate-GPR43 Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Simplified GPR43 signaling cascade initiated by acetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acid dissociation constant - Wikipedia [en.wikipedia.org]
- 2. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
- 3. Na Acetate buffer recipe - General Lab Techniques [protocol-online.org]
- 4. Frontiers | The SCFA Receptor GPR43 and Energy Metabolism [frontiersin.org]
- 5. sciencing.com [sciencing.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Acetate Induces Growth Arrest in Colon Cancer Cells Through Modulation of Mitochondrial Function [frontiersin.org]
- 8. Role of Acetate in Fat Metabolism and Cancer Development [artofhealingcancer.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The metabolic fate of acetate in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Short-Chain Fatty Acid Receptor GPR43 Modulates YAP/TAZ via RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sciepub.com [sciepub.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. studymoose.com [studymoose.com]
- 18. egylankosh.ac.in [egylankosh.ac.in]
- 19. Tumor cells utilize acetate for tumor growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The metabolic fate of acetate in cancer | Semantic Scholar [semanticscholar.org]
- 21. Acetate attenuates inflammasome activation through GPR43-mediated Ca²⁺-dependent NLRP3 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Sodium acetate regulates milk fat synthesis through the activation of GPR41/GPR43 signaling pathway [frontiersin.org]
- To cite this document: BenchChem. [The Fundamental Chemistry of Acetic Acid in Aqueous Solutions: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607438#fundamental-chemistry-of-acetic-acid-in-aqueous-solutions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com